Tert-butyl(4-fluoro-3-nitro-5-(trifluoromethyl)phenoxy)dimethylsilane
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Overview
Description
Tert-butyl(4-fluoro-3-nitro-5-(trifluoromethyl)phenoxy)dimethylsilane is a complex organic compound characterized by the presence of multiple functional groups, including a tert-butyl group, a fluoro group, a nitro group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(4-fluoro-3-nitro-5-(trifluoromethyl)phenoxy)dimethylsilane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group into the aromatic ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Trifluoromethylation: Introduction of the trifluoromethyl group.
Silane Protection: Introduction of the dimethylsilane group to protect the phenolic hydroxyl group.
Tert-butylation: Introduction of the tert-butyl group.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, fluorinating agents for fluorination, and specialized reagents for trifluoromethylation and silane protection.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl(4-fluoro-3-nitro-5-(trifluoromethyl)phenoxy)dimethylsilane can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the fluoro group with other substituents.
Hydrolysis: Removal of the silane protection group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Hydrolysis: Acidic or basic conditions to remove the silane group.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while hydrolysis of the silane group yields the corresponding phenol.
Scientific Research Applications
Tert-butyl(4-fluoro-3-nitro-5-(trifluoromethyl)phenoxy)dimethylsilane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly for its trifluoromethyl group, which is known to enhance the pharmacokinetic properties of drugs.
Industry: Used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl(4-fluoro-3-nitro-5-(trifluoromethyl)phenoxy)dimethylsilane depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group is known to enhance binding affinity and metabolic stability, making it a valuable moiety in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl(4-fluoro-3-nitrophenoxy)dimethylsilane
- Tert-butyl(4-fluoro-3-nitrobenzoate)
- Tert-butyl(4-fluoro-3-nitrophenyl)dimethylsilane
Uniqueness
Tert-butyl(4-fluoro-3-nitro-5-(trifluoromethyl)phenoxy)dimethylsilane is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it particularly valuable in drug development and other applications.
Properties
IUPAC Name |
tert-butyl-[4-fluoro-3-nitro-5-(trifluoromethyl)phenoxy]-dimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F4NO3Si/c1-12(2,3)22(4,5)21-8-6-9(13(15,16)17)11(14)10(7-8)18(19)20/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHHAHIZPNWTES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C(=C1)[N+](=O)[O-])F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F4NO3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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